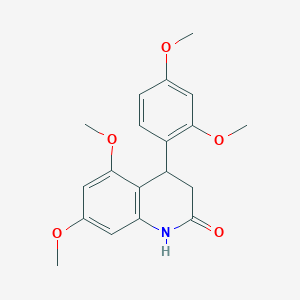

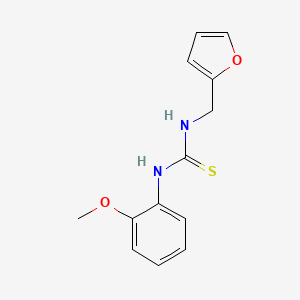

![molecular formula C17H18BrN5S B5552052 4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)

4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reaction sequences. For instance, compounds similar to the one can be synthesized starting from isonicotinic acid hydrazide, which undergoes reactions such as treatment with carbon disulfide in basic media, followed by reactions with ethyl bromide and various aldehydes to introduce different substituents on the triazole ring (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be further modified with various substituents. The presence of different substituents can significantly affect the electronic distribution and overall properties of these molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used to elucidate their structure (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

1,2,4-Triazole derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, cycloadditions, and Mannich reactions. These reactions allow for the introduction of different functional groups, expanding the chemical diversity and potential applications of these compounds. Their reactivity can be tuned by the nature of the substituents on both the triazole and the pyrrole rings (Sarhan et al., 2008).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of the substituents attached to the triazole ring. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical reactions and potential use in material science or pharmacology (Gotsulya et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their chemical behavior and potential applications. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties, making them versatile intermediates in organic synthesis (Hotsulia, 2019).

科学的研究の応用

Antimicrobial Activity

4-({[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds, including various 1,2,4-triazole derivatives, exhibit significant antimicrobial activities. Bayrak et al. (2009) found that these compounds showed good to moderate antimicrobial activity, a finding consistent across several studies focusing on similar 1,2,4-triazole derivatives (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Pharmacological Studies

In pharmacological contexts, derivatives of 4-({[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for various activities. Dave et al. (2007) conducted pharmacological evaluations of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, showing promise for antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).

Anti-Inflammatory and Analgesic Properties

Some derivatives have been studied for their potential anti-inflammatory and analgesic properties. Sujith et al. (2009) explored 4-[(4-aryl)methylidene]amino derivatives, finding that some Mannich bases showed promising anti-inflammatory and analgesic effects (Sujith, Rao, Shetty, & Kalluraya, 2009).

Anticancer Potential

The anticancer potential of these compounds has been a focus of recent research. Badrey and Gomha (2012) investigated heterocycles derived from 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, demonstrating potential as anti-tumor agents (Badrey & Gomha, 2012).

Corrosion Inhibition

Another application area is in corrosion inhibition. Mary et al. (2021) studied triazole-based Schiff bases for their corrosion inhibitory action on maraging steel, showing significant potential in this field (Mary, Nazareth, Adimule, & Potla, 2021).

Central Nervous System Effects

Research has also delved into the effects on the central nervous system. Maliszewska-Guz et al. (2005) investigated the impact of 4H-1,2,4-triazole-3(2H)-thione derivatives on the CNS in mice, offering insight into potential neurological applications (Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, & Kozioł, 2005).

特性

IUPAC Name |

4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN5S/c1-4-16-20-21-17(24)23(16)19-10-13-9-11(2)22(12(13)3)15-7-5-14(18)6-8-15/h5-10H,4H2,1-3H3,(H,21,24)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIIMPSFGSQSJJ-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NNC(=S)N1/N=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)

![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)

![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)

![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)

![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)

![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)

![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)

![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)

![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)